

The Discovery and Enduring Legacy of 2,5-Diaminobenzenesulfonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2,5-Diaminobenzenesulfonic acid*

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Introduction

2,5-Diaminobenzenesulfonic acid (2,5-DABSA), a significant intermediate in the realms of organic synthesis, dye chemistry, and pharmaceuticals, holds a history intertwined with the burgeoning chemical industry of the 19th century. This technical guide provides an in-depth exploration of the discovery, synthesis, and key applications of this versatile molecule. While the precise moment of its first synthesis is not readily available in contemporary digital archives, its development is rooted in the intensive investigation of aniline derivatives and sulfonic acids that characterized the era of synthetic dye discovery. This document serves as a comprehensive resource, offering detailed experimental protocols, consolidated quantitative data, and logical workflows for professionals engaged in research and development.

Historical Context: The Rise of Aminosulfonic Acids

The latter half of the 19th century was a period of profound advancement in organic chemistry, largely driven by the quest for synthetic dyes to replace expensive natural colorants. Following William Henry Perkin's serendipitous discovery of mauveine in 1856, a wave of research into the derivatives of aniline and other coal tar products ensued. The introduction of the sulfonic acid group ($-\text{SO}_3\text{H}$) into these aromatic amines was a critical development, imparting water solubility to the dye molecules and improving their affinity for textile fibers. While a definitive

record of the first synthesis of **2,5-Diaminobenzenesulfonic acid** is not explicitly detailed in the readily accessible literature, its emergence is logically situated within this vibrant period of chemical exploration. The renowned "Beilsteins Handbuch der Organischen Chemie" catalogues this compound with the reference number 4-14-00-02771, suggesting its documentation within the extensive chemical literature of the late 19th or early 20th century.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of **2,5-Diaminobenzenesulfonic acid** is paramount for its effective application in research and industry. The following table summarizes key quantitative data gathered from various sources.

Property	Value	References
Molecular Formula	C ₆ H ₈ N ₂ O ₃ S	[1]
Molecular Weight	188.21 g/mol	[1]
Appearance	White to light grey or violet solid powder	[2]
Melting Point	298-300 °C (with decomposition)	[3]
Water Solubility	4 g/L at 26 °C	[4]
IUPAC Name	2,5-diaminobenzenesulfonic acid	[1]
CAS Number	88-45-9	[4]
Beilstein Registry Number	2970398	[4]
EC Number	201-832-9	

Spectroscopic data is crucial for the identification and characterization of **2,5-Diaminobenzenesulfonic acid**. Key spectral information is summarized below.

Spectroscopic Data	Details	References
¹ H NMR	Spectrum available	[1] [5]
FTIR	Spectrum available (KBr wafer and ATR-Neat techniques)	[1] [5] [6]
GC-MS	NIST Number: 235047; Top Peak m/z: 64	[1]

Key Synthesis Methodologies

Several synthetic routes to **2,5-Diaminobenzenesulfonic acid** have been developed, each with its own advantages and limitations. The two most prominent methods are the reduction of 2-amino-5-nitrobenzenesulfonic acid and the oxidative sulfonation of p-phenylenediamine.

Iron Powder Reduction of 2-amino-5-nitrobenzenesulfonic acid

This method is reported to produce a high yield of **2,5-Diaminobenzenesulfonic acid** (up to 95%).[\[2\]](#)

Experimental Protocol:

- Apparatus: A 1000 mL four-necked flask equipped with a mechanical stirrer, reflux condenser, thermometer, and addition funnel.
- Reagents:
 - 2-amino-5-nitrobenzenesulfonic acid
 - Iron powder (fine)
 - Ammonium chloride
 - Concentrated hydrochloric acid
 - Water

- Sodium hydroxide solution
- Procedure: a. To the four-necked flask, add 39 g of fine iron powder and 300 mL of water. b. Stir the mixture and add 6 g of ammonium chloride and 4 mL of concentrated hydrochloric acid as a catalyst. c. Heat the mixture to 95 °C with continuous stirring. d. Slowly add the 2-amino-5-nitrobenzenesulfonic acid to the flask. The rate of addition should be controlled to maintain the reaction temperature above 90 °C. Caution: A rapid addition may lead to an uncontrolled exothermic reaction. e. After the addition is complete, maintain the reaction mixture at 95 °C for a period of time. f. Monitor the reaction progress by taking a drop of the reaction liquid and spotting it on filter paper. The reaction is complete when the yellow bleed ring of the nitro compound is no longer visible. g. Once the reaction is complete, add sodium hydroxide solution to precipitate iron hydroxides. h. Filter the hot solution to remove the iron sludge. i. Acidify the filtrate with hydrochloric acid to precipitate the **2,5-Diaminobenzenesulfonic acid** product. j. Filter the precipitate, wash with cold water, and dry to obtain the final product.

Synthesis from p-Phenylenediamine

This route involves the oxidation and subsequent addition-reduction of p-phenylenediamine. The reported yield for this method is lower, typically less than 60%.[\[2\]](#)

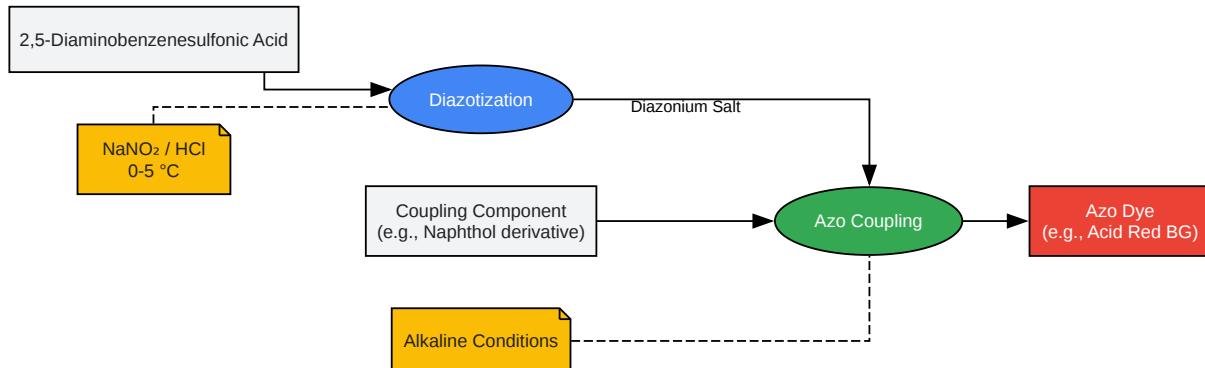
Experimental Protocol:

- Apparatus: A 500 mL beaker, ice bath, and filtration apparatus.
- Reagents:
 - p-Phenylenediamine hydrochloride (15 g)
 - Water (30 mL + 20 mL)
 - Glacial acetic acid (180 g)
 - Potassium dichromate ($K_2Cr_2O_7$) (8.2 g)
 - Sodium sulfite (Na_2SO_3) (35 g)

- Procedure: a. Dissolve 15 g of p-phenylenediamine hydrochloride in 30 mL of water in the 500 mL beaker. b. Add 180 g of glacial acetic acid and mix well. c. Cool the mixture in an ice bath with stirring. d. Prepare a solution of 8.2 g of potassium dichromate in 20 mL of water and add it to the cooled p-phenylenediamine solution. e. Continue stirring until the solution turns a dark green color, indicating the completion of the oxidation step. f. Add 35 g of sodium sulfite to the reaction mixture and filter the resulting precipitate. g. Dissolve the filter cake in water at 80 °C. h. Allow the solution to cool slowly to crystallize the product. i. Filter the needle-shaped crystals and dry them to obtain **2,5-Diaminobenzenesulfonic acid**.

Application in Azo Dye Synthesis: A Workflow

2,5-Diaminobenzenesulfonic acid is a crucial precursor in the synthesis of various azo dyes, such as Acid Red BG.^[7] The general process involves two key steps: diazotization of the amine groups on the 2,5-DABSA molecule, followed by coupling with a suitable coupling component.



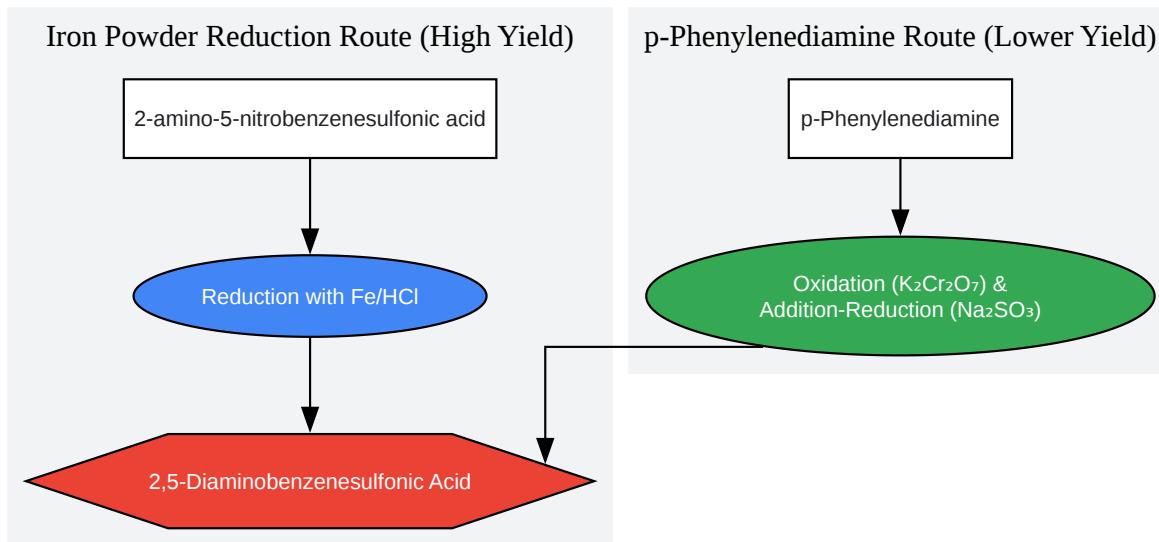
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Caption: Synthesis workflow for an azo dye using **2,5-Diaminobenzenesulfonic acid**.

Logical Relationship of Synthesis Routes

The choice of synthesis route for **2,5-Diaminobenzenesulfonic acid** often depends on factors such as desired yield, available starting materials, and equipment. The following diagram

illustrates the logical relationship between the starting materials and the final product for the two primary synthesis methods.



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Caption: Logical overview of the primary synthesis routes to **2,5-Diaminobenzenesulfonic acid**.

Safety and Handling

2,5-Diaminobenzenesulfonic acid is a corrosive substance that can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn when handling this compound. [8][9] Work should be conducted in a well-ventilated area, and the generation of dust should be minimized.[8][9] In case of contact, immediately flush the affected area with plenty of water.[9]

Conclusion

2,5-Diaminobenzenesulfonic acid, a product of the rich history of 19th-century organic chemistry, continues to be a compound of significant industrial and research interest. Its synthesis, primarily through the high-yield reduction of 2-amino-5-nitrobenzenesulfonic acid,

provides a reliable source for its use in the production of azo dyes and potentially in the development of novel pharmaceutical agents. This guide has provided a consolidated resource of its known properties, detailed synthesis protocols, and logical workflows to aid researchers and professionals in their work with this important chemical intermediate. Further research into historical archives may yet uncover the specific details of its initial discovery, adding another chapter to the history of this valuable compound.

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